molecular formula C30H24F2N2O4 B303844 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303844
Molekulargewicht: 514.5 g/mol
InChI-Schlüssel: MHQPYUJMTMQVDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.

Wirkmechanismus

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of a specific enzyme known as phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases cAMP levels and alters the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are primarily related to its inhibition of PDE4. This inhibition leads to increased cAMP levels and altered downstream signaling pathways, which can have a variety of effects depending on the specific physiological process being studied. For example, inhibition of PDE4 has been shown to reduce inflammation in several models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for PDE4. This allows researchers to selectively inhibit this enzyme without affecting other related enzymes, which can be important for understanding the specific role of PDE4 in different physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research involving 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective and potent inhibitors of PDE4, which could have improved therapeutic potential for a variety of diseases. Another potential direction is the study of the effects of PDE4 inhibition on different physiological processes, such as memory and learning, which have been shown to be influenced by cAMP signaling. Finally, the use of this compound in combination with other drugs or therapies could be explored to identify potential synergistic effects.

Synthesemethoden

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common method involves the reaction of 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2,6-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

The primary scientific research application of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is as a research tool to study the function and regulation of a specific enzyme. This enzyme is involved in several important physiological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and potentially identify new therapeutic targets.

Eigenschaften

Produktname

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C30H24F2N2O4

Molekulargewicht

514.5 g/mol

IUPAC-Name

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H24F2N2O4/c1-16-26(30(36)34-29-20(31)8-5-9-21(29)32)27(18-10-11-24-25(14-18)38-15-37-24)28-22(33-16)12-19(13-23(28)35)17-6-3-2-4-7-17/h2-11,14,19,27,33H,12-13,15H2,1H3,(H,34,36)

InChI-Schlüssel

MHQPYUJMTMQVDE-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.